molecular formula C60H96N16O25S4 B12390031 Uroguanylin-15 (Rat)

Uroguanylin-15 (Rat)

Cat. No.: B12390031
M. Wt: 1569.8 g/mol
InChI Key: MTYHWKJCMMEKJX-OJWOXSRZSA-N
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Description

Uroguanylin-15 (Rat) is a bioactive peptide hormone that plays a crucial role in regulating sodium excretion in response to high sodium chloride intake. It is part of the guanylin peptide family, which includes guanylin and uroguanylin, and is known for its ability to activate guanylate cyclase signaling pathways in the intestine and kidney .

Preparation Methods

Synthetic Routes and Reaction Conditions: Uroguanylin-15 (Rat) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of Uroguanylin-15 (Rat) follows similar principles as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pH, and solvent systems, to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets stringent quality standards .

Mechanism of Action

Uroguanylin-15 (Rat) exerts its effects by binding to and activating guanylate cyclase C (GC-C) receptors on the apical membranes of intestinal and renal epithelial cells. This activation increases intracellular cyclic guanosine monophosphate (cGMP) levels, leading to the inhibition of sodium absorption and the stimulation of chloride and water secretion. The peptide also influences other signaling pathways, such as protein kinase G II and protein kinase A, to regulate fluid and electrolyte transport .

Properties

Molecular Formula

C60H96N16O25S4

Molecular Weight

1569.8 g/mol

IUPAC Name

(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-25-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-10-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-4-methyl-19-(2-methylpropyl)-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-7-propan-2-yl-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carboxylic acid

InChI

InChI=1S/C60H96N16O25S4/c1-10-25(6)45-59(99)70-32(16-38(61)79)52(92)74-44(24(4)5)58(98)64-26(7)47(87)71-35-20-103-102-19-34(72-49(89)30(12-14-41(83)84)66-51(91)33(17-42(85)86)69-56(96)43(62)27(8)77)53(93)67-29(11-13-40(81)82)48(88)68-31(15-23(2)3)50(90)73-36(54(94)75-45)21-104-105-22-37(60(100)101)65-39(80)18-63-57(97)46(28(9)78)76-55(35)95/h23-37,43-46,77-78H,10-22,62H2,1-9H3,(H2,61,79)(H,63,97)(H,64,98)(H,65,80)(H,66,91)(H,67,93)(H,68,88)(H,69,96)(H,70,99)(H,71,87)(H,72,89)(H,73,90)(H,74,92)(H,75,94)(H,76,95)(H,81,82)(H,83,84)(H,85,86)(H,100,101)/t25-,26-,27+,28+,29-,30-,31-,32-,33-,34-,35-,36-,37-,43-,44-,45-,46-/m0/s1

InChI Key

MTYHWKJCMMEKJX-OJWOXSRZSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)O)C(=O)N1)CC(C)C)CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)N)C)C(C)C)CC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)O)C(=O)N1)CC(C)C)CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)N)C)C(C)C)CC(=O)N

Origin of Product

United States

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